molecular formula C8H13ClO2 B3012883 4-(tert-Butoxy)-1-chlorobut-3-en-2-one CAS No. 1909358-94-6

4-(tert-Butoxy)-1-chlorobut-3-en-2-one

Cat. No.: B3012883
CAS No.: 1909358-94-6
M. Wt: 176.64
InChI Key: BUQRBLKEUHEOFC-SNAWJCMRSA-N
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Description

4-(tert-Butoxy)-1-chlorobut-3-en-2-one is an organic compound with a unique structure that includes a tert-butoxy group, a chlorine atom, and a butenone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-Butoxy)-1-chlorobut-3-en-2-one typically involves the reaction of tert-butyl alcohol with a chlorinated butenone precursor. One common method is the reaction of tert-butyl alcohol with 3-chloro-2-butenone in the presence of a base such as sodium hydroxide or potassium tert-butoxide. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

4-(tert-Butoxy)-1-chlorobut-3-en-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction Reactions: Reduction of the carbonyl group can yield alcohol derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution: Formation of amines or thiol derivatives.

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

Scientific Research Applications

4-(tert-Butoxy)-1-chlorobut-3-en-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(tert-Butoxy)-1-chlorobut-3-en-2-one involves its reactivity towards nucleophiles and electrophiles. The tert-butoxy group can stabilize intermediates during reactions, while the chlorine atom can act as a leaving group in substitution reactions. The compound’s reactivity is influenced by the electronic and steric effects of its functional groups .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

(E)-1-chloro-4-[(2-methylpropan-2-yl)oxy]but-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClO2/c1-8(2,3)11-5-4-7(10)6-9/h4-5H,6H2,1-3H3/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUQRBLKEUHEOFC-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC=CC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O/C=C/C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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